N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)-N-(3,4,5-trimethoxybenzyl)benzamide
CAS No.:
Cat. No.: VC15307664
Molecular Formula: C24H29NO7S
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29NO7S |
|---|---|
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-[(3,4,5-trimethoxyphenyl)methyl]benzamide |
| Standard InChI | InChI=1S/C24H29NO7S/c1-5-11-32-20-8-6-18(7-9-20)24(26)25(19-10-12-33(27,28)16-19)15-17-13-21(29-2)23(31-4)22(14-17)30-3/h5-9,13-14,19H,1,10-12,15-16H2,2-4H3 |
| Standard InChI Key | FRVWRRIFHJCYIW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC=C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises three distinct domains:
-
Benzamide backbone: Serves as the central scaffold, with substitutions at both the amide nitrogen and the para position of the benzene ring.
-
Tetrahydrothiophene dioxide moiety: A saturated sulfur-containing ring system in which the sulfur atom is oxidized to a sulfone group (1,1-dioxide configuration). This group enhances polarity and may influence metabolic stability .
-
3,4,5-Trimethoxybenzyl group: A lipophilic aromatic substituent commonly associated with enhanced membrane permeability and receptor binding in medicinal compounds .
Physicochemical Profile
Key molecular properties derived from computational and experimental data include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₉NO₇S |
| Molecular Weight | 475.6 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 112 Ų (estimated) |
| logP (lipophilicity) | ~3.2 (predicted) |
Synthetic Pathways and Chemical Reactivity
Retrosynthetic Analysis
The molecule can be dissected into three synthetic building blocks:
-
4-(Allyloxy)benzoyl chloride: Prepared via chlorination of 4-(allyloxy)benzoic acid using thionyl chloride (SOCl₂) .
-
3,4,5-Trimethoxybenzylamine: Derived from 3,4,5-trimethoxybenzaldehyde through reductive amination.
-
Tetrahydrothiophene-3-amine 1,1-dioxide: Synthesized by oxidation of tetrahydrothiophene-3-amine with hydrogen peroxide or other oxidizing agents .
Coupling Strategies
The final assembly likely employs sequential amide bond formation:
-
Primary amidation: Reaction of 4-(allyloxy)benzoyl chloride with tetrahydrothiophene-3-amine 1,1-dioxide under basic conditions (e.g., triethylamine in dichloromethane).
-
Secondary alkylation: Mitsunobu reaction or nucleophilic substitution to introduce the 3,4,5-trimethoxybenzyl group at the remaining amine hydrogen .
Notably, the allyloxy group introduces a site for potential post-synthetic modifications, such as thiol-ene "click" chemistry or oxidation to epoxy derivatives .
Comparative Analysis with Structural Analogs
Sulfone-Containing Therapeutics
The tetrahydrothiophene dioxide moiety mirrors structural features in FDA-approved drugs such as sulindac (a nonsteroidal anti-inflammatory drug) and aprepitant (a neurokinin-1 antagonist). Sulfones generally improve metabolic stability by resisting cytochrome P450-mediated oxidation compared to thioether analogs .
Hypothetical Biological Applications
Central Nervous System Targets
The compound’s ability to cross the blood-brain barrier (predicted logP ~3.2) and its dual aromatic/sulfone pharmacophores make it a candidate for modulating:
-
Neurotransmitter receptors: Potential affinity for serotonin (5-HT) or dopamine receptors due to the trimethoxybenzyl group .
-
Ion channels: Sulfone-containing compounds often exhibit voltage-gated sodium or calcium channel blocking activity.
Antiproliferative Activity
Trimethoxybenzyl-substituted benzamides show promise in oncology. For example, combretastatin analogs with similar substitution patterns inhibit tubulin polymerization at nanomolar concentrations . The allyloxy group in this compound could serve as a Michael acceptor for covalent binding to cysteine residues in target proteins.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
Advanced coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) may improve efficiency .
Pharmacological Profiling
Priority areas for experimental validation:
-
In vitro screening: Panel testing against kinase families, ion channels, and GPCRs.
-
ADMET studies: Measurement of metabolic stability in liver microsomes and plasma protein binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume